2,6,10-Trimethylundecan-1-OL
Description
Significance of Chiral Branched Alcohols in Synthetic Chemistry
Chiral branched alcohols are invaluable building blocks in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The stereochemistry of the alcohol can direct the stereochemical outcome of subsequent reactions, making them essential for creating enantiomerically pure products. sigmaaldrich.cn The development of catalytic methods for the stereoselective synthesis of chiral tertiary alcohols with adjacent stereocenters is an active area of research. chinesechemsoc.org These methods often involve the diastereo- and enantioselective addition of nucleophiles to racemic α-branched ketones. chinesechemsoc.org
The utility of chiral branched alcohols is demonstrated in their application as key intermediates in the total synthesis of natural products and bioactive molecules. For instance, (R)-(-)-2-Hexanol and (S)-(+)-2-hexanol have been used in the synthesis of intermediates for cycloviracin B1, an antiviral glycolipid. sigmaaldrich.cn Similarly, the (R)-enantiomer of 2-heptanol (B47269) was instrumental in resolving a diastereoisomeric mixture during the synthesis of a potent vasopressin V2 receptor agonist. sigmaaldrich.cn The catalytic asymmetric synthesis of branched chiral allylic phenyl ethers from (E)-allylic alcohols further highlights the importance of these compounds in creating enantioenriched products. nih.gov
Table 1: Examples of Chiral Branched Alcohols and Their Applications
| Chiral Alcohol | Application |
|---|---|
| (R)-(-)-2-Hexanol | Intermediate in the synthesis of cycloviracin B1 sigmaaldrich.cn |
| (S)-(+)-2-Hexanol | Intermediate in the synthesis of cycloviracin B1 sigmaaldrich.cn |
| (R)-2-Heptanol | Resolving agent in the synthesis of a vasopressin V2 receptor agonist sigmaaldrich.cn |
| (E)-2-Alkene-1-ols | Precursors for enantioenriched branched allylic aryl ethers nih.gov |
Overview of Isoprenoid Alcohols and their Biological Relevance
Isoprenoid alcohols, also known as terpenols, are a large and diverse class of naturally occurring alcohols built from isoprene (B109036) units (C5). gerli.com They are widespread in all domains of life and play critical roles in various physiological processes. gerli.combritannica.com The fundamental building block is isoprene (2-methyl-1,3-butadiene). britannica.com
Isoprenoid alcohols can be saturated (isopranols) or unsaturated (prenols or polyprenols). gerli.com Their functions are varied, ranging from components of essential oils, which can act as attractants or repellents for insects, to vital roles in metabolic processes. britannica.com For example, geraniol (B1671447) and geranylgeraniol (B1671449) are precursors in the synthesis of other terpenes and vitamins E and K. gerli.com Phosphorylated derivatives of isoprenoids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, are crucial for the prenylation of proteins, a key process for their membrane attachment and function. gerli.combritannica.com
In plants, isoprenoid alcohols are precursors to essential compounds like carotenoids, chlorophylls, and tocopherols. nih.gov Long-chain isoprenoid alcohols are also thought to modulate the fluidity and permeability of biological membranes and protect them from oxidative damage. nih.gov In animals, certain isoprenoids are precursors to sex hormones and are involved in energy derivation through the ubiquinone (coenzyme Q) pathway. britannica.com
Table 2: Biologically Significant Isoprenoid Alcohols
| Isoprenoid Alcohol | Biological Role |
|---|---|
| Geraniol | Precursor for terpenes, vitamins E and K gerli.com |
| Geranylgeraniol | Precursor for terpenes, vitamins E and K; protein prenylation gerli.com |
| Farnesol (B120207) | Protein prenylation; can rescue malaria parasites from fosmidomycin (B1218577) frontiersin.org |
| Phytol | Synthesis of vitamin E frontiersin.org |
| Dolichols | Glycoprotein synthesis wikipedia.org |
Historical Context of 2,6,10-Trimethylundecan-1-OL in Academic Research
This compound has been a subject of interest in academic research primarily due to its role as a key synthon for the side chain of natural (2R,4'R,8'R)-α-tocopherol (Vitamin E). acs.orgarkat-usa.orgresearchgate.net The synthesis of this chiral alcohol has been a focus of numerous studies aiming to develop efficient and stereoselective routes.
Early synthetic efforts often involved multi-step processes. arkat-usa.org Over the years, various strategies have been developed, including those utilizing microbiological transformations, chemoenzymatic methods, and the use of chiral auxiliaries or asymmetric metal complex catalysis. arkat-usa.org For instance, a notable synthesis of (2R,6R)-(+)-2,6,10-trimethylundecan-1-ol was developed as part of synthetic studies on (2R,4'R,8'R)-α-tocopherol. acs.org Another approach involved the transformation of homochiral (6R,10R)-6,10,14-trimethylpentadecan-2-one (phytone), obtained from the ozonolysis of chlorophyll, into the target alcohol. arkat-usa.org More recent research has focused on developing more efficient and enantiospecific syntheses. researchgate.net The compound has also been identified in the industrial waste of (R)-5-Methyl-δ-valerolactone production, suggesting potential for its recovery and utilization. sioc-journal.cn
Structure
2D Structure
3D Structure
Properties
CAS No. |
7289-30-7 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
2,6,10-trimethylundecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h12-15H,5-11H2,1-4H3 |
InChI Key |
HHZVSSGZBAJWFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CO |
Origin of Product |
United States |
Stereochemical Aspects of 2,6,10 Trimethylundecan 1 Ol
Elucidation of Absolute and Relative Stereochemistry
The structure of 2,6,10-trimethylundecan-1-ol features two stereogenic centers at carbons 2 and 6. The presence of 'n' chiral centers in a molecule can result in a maximum of 2^n stereoisomers. Therefore, for this compound, there are four possible stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). The pairs ((2R, 6R) and (2S, 6S)) are enantiomers, while the pairs ((2R, 6S) and (2S, 6R)) are also enantiomers. The relationship between any other pairing, such as (2R, 6R) and (2R, 6S), is diastereomeric.
The determination of the absolute configuration (R or S) at each chiral center and the relative stereochemistry (syn or anti) between them is a critical aspect of its chemical characterization. While specific studies detailing the complete stereochemical elucidation of all isomers of this compound are not extensively documented in publicly available literature, the methodologies for such determinations are well-established in organic chemistry.
Key methodologies for stereochemical elucidation include:
Asymmetric Synthesis: The controlled synthesis of a specific stereoisomer from a starting material of known configuration allows for the unambiguous assignment of the absolute stereochemistry of the product.
Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) can provide information about the absolute configuration of a chiral molecule by analyzing its differential interaction with circularly polarized light.
X-ray Crystallography: For crystalline derivatives of this compound, X-ray crystallography can provide a definitive three-dimensional structure, from which the absolute and relative stereochemistry can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the use of chiral solvating agents or the Mosher's ester analysis, can be employed to determine the enantiomeric purity and, in some cases, the absolute configuration of chiral alcohols.
Given that this compound can be synthesized from citronellol, a naturally occurring chiral monoterpenoid alcohol, the stereochemistry of the final product is often dependent on the stereochemistry of the starting material and the stereoselectivity of the synthetic route.
Isomeric Forms and Enantiomeric Purity Assessment
As a chiral compound, this compound exists as multiple stereoisomers. The separation and analysis of these isomers are essential for understanding their individual properties and for quality control in applications such as fragrances and fine chemicals.
Chiral gas chromatography (GC) is a powerful technique for the separation and quantification of the enantiomers of volatile compounds like this compound. In a study analyzing the composition of rose oil, the enantiomers of dihydrocitronellol were successfully separated using a chiral GC column. This demonstrates the feasibility of assessing the enantiomeric purity of this compound.
The assessment of enantiomeric purity is typically expressed as enantiomeric excess (ee), which is a measure of the dominance of one enantiomer over the other in a mixture.
Table 1: Isomeric Forms of this compound
| Stereoisomer | Relationship to (2R, 6R) |
|---|---|
| (2R, 6R) | - |
| (2S, 6S) | Enantiomer |
| (2R, 6S) | Diastereomer |
Influence of Chirality on Molecular Recognition Phenomena
Chirality plays a fundamental role in molecular recognition, a process that governs interactions between molecules in biological and chemical systems. The distinct three-dimensional arrangement of atoms in enantiomers and diastereomers leads to different interactions with other chiral molecules, such as receptors and enzymes.
In the context of this compound, which finds application in the fragrance industry, the influence of its chirality on olfactory perception is of particular interest. It is well-established that the enantiomers of many chiral fragrance compounds exhibit different odor characteristics and intensities. This is because the olfactory receptors in the nose are themselves chiral proteins, and they interact stereospecifically with odorant molecules.
While specific studies on the olfactory perception of the individual stereoisomers of this compound are not widely reported, it is highly probable that its enantiomers and diastereomers will have distinct scent profiles. For instance, one enantiomer might be perceived as having a pleasant floral scent, while the other might be weaker, have a different character, or even be odorless.
The principle of chiral recognition is also critical in other biological processes. If this compound were to interact with enzymes, for example, in metabolic pathways or as a substrate, the different stereoisomers would likely be processed at different rates and could potentially lead to different metabolites.
Table 2: Potential Implications of Chirality on Molecular Recognition
| Area of Molecular Recognition | Potential Influence of this compound Chirality |
|---|---|
| Olfaction | Different enantiomers and diastereomers may possess distinct odor profiles and intensities due to stereospecific interactions with chiral olfactory receptors. |
| Enzymatic Interactions | Stereoisomers may exhibit different rates of enzymatic conversion or inhibition, leading to stereoselective metabolism. |
| Receptor Binding | If the molecule interacts with other biological receptors, the binding affinity and subsequent biological response are likely to be stereoisomer-dependent. |
Advanced Synthetic Methodologies for 2,6,10 Trimethylundecan 1 Ol
Enantioselective Total Synthesis Strategies
The synthesis of specific stereoisomers of 2,6,10-trimethylundecan-1-ol, a saturated acyclic terpenoid alcohol, requires precise control over the configuration of its two chiral centers at carbons 6 and 10. Enantioselective strategies are paramount in achieving this control, moving beyond the production of racemic mixtures to yield optically pure isomers. Such isomers are crucial as chiral building blocks, particularly for the synthesis of α-tocopherol (Vitamin E), where the stereochemistry of the side chain dictates biological activity. nih.govoregonstate.edu
Asymmetric Catalysis in C-C Bond Formation
While a complete synthesis of this compound built sequentially using asymmetric carbon-carbon bond-forming reactions is not the most common route, the principles of asymmetric catalysis are critically applied. The most pivotal application of asymmetric catalysis in synthesizing this molecule is not in C-C bond formation but rather in the asymmetric hydrogenation of the prochiral precursor, farnesol (B120207). This transformation establishes the two key stereocenters in a single, highly controlled reduction step.
Chiral iridium complexes, particularly those derived from pyridylphosphine ligands, have proven exceptionally effective for the highly enantio- and diastereoselective hydrogenation of the unfunctionalized trialkyl-substituted C=C bonds in farnesol and its derivatives. scite.ai A notable advantage of this catalytic system is its ability to control the stereochemical outcome based on the geometry (E/Z) of the double bonds in the starting farnesol isomer. This allows for the selective synthesis of different stereoisomers of the final product from different geometric isomers of the precursor.
For instance, the hydrogenation of (2E,6E)-Farnesol using a specific chiral Iridium catalyst can yield (6R,10R)-2,6,10-trimethylundecan-1-ol with high selectivity. The catalyst differentiates the enantiofaces of the double bonds, leading to a controlled addition of hydrogen.
Table 1: Asymmetric Hydrogenation of (2E,6E)-Farnesol Derivatives
| Substrate | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
|---|---|---|---|
| (2E,6E)-Farnesol | [Ir(cod)L]BF₄ (L=Chiral Pyridylphosphine) | >98:2 | >98% |
| O-Protected (2E,6E)-Farnesol | [Ir(cod)L]BF₄ (L=Chiral Pyridylphosphine) | >99:1 | >99% |
Data synthesized from findings on chiral iridium catalysts for asymmetric hydrogenation of farnesol. scite.ai
Chiral Auxiliary-Mediated Transformations
Chiral auxiliary-mediated synthesis offers a powerful and reliable method for establishing stereocenters. In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
For a molecule like this compound, a chiral auxiliary strategy could be employed to construct a key fragment containing one of the stereocenters. A common and effective class of auxiliaries for such purposes are the Evans oxazolidinones. santiago-lab.comrsc.org A representative, though illustrative, synthetic sequence to set the C6 stereocenter could involve the following steps:
Acylation: An appropriate carboxylic acid fragment is attached to a chiral Evans oxazolidinone (e.g., derived from valinol).
Diastereoselective Alkylation: The resulting N-acyloxazolidinone is converted to its enolate, which then reacts with an alkyl halide (e.g., a methyl halide). The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of a new C-C bond with high diastereoselectivity. harvard.edu
Cleavage: The chiral auxiliary is cleaved from the alkylated product, yielding an enantiomerically enriched carboxylic acid, alcohol, or aldehyde. This fragment, now containing the correctly configured stereocenter at what will become C6, can be further elaborated through standard synthetic transformations (e.g., Wittig reactions, reductions) to complete the synthesis of the target molecule.
This method provides a robust way to install a single stereocenter with a high degree of confidence, which is then carried through the remainder of the synthesis.
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a broader chemical synthesis framework. This approach combines the precision of biocatalysis with the flexibility of traditional organic chemistry.
A viable chemoenzymatic route to a key precursor for this compound is the enantioselective synthesis of (R)- or (S)-citronellal. Citronellal (B1669106) is a C10 terpenoid aldehyde that represents a significant portion of the target molecule's backbone. A bienzymatic, one-pot cascade has been developed starting from the inexpensive and readily available achiral alcohol, geraniol (B1671447). nih.gov This cascade utilizes two key enzymes:
A copper radical alcohol oxidase oxidizes geraniol to its corresponding aldehyde, citral (B94496) (a mixture of geranial and neral).
An ene-reductase , specifically from the Old Yellow Enzyme (OYE) family, then performs an asymmetric reduction of the α,β-unsaturated double bond in the neral (B7780846) isomer to produce (R)-citronellal with high enantiomeric excess.
Table 2: Bienzymatic Cascade for (R)-Citronellal Synthesis
| Substrate | Biocatalysts | Product | Conversion | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Geraniol | CgrAlcOx & OYE2 | (R)-Citronellal | 95% | 96.9% |
Data from a one-pot concurrent cascade using 20% v/v heptane (B126788) as a co-solvent. nih.gov
The resulting enantiopure citronellal can then be chemically converted to the corresponding C10 fragment of this compound, with the C6 stereocenter firmly established by the enzymatic reduction.
Stereodivergent and Stereoconvergent Approaches
Stereodivergent synthesis provides access to multiple stereoisomers of a product from a common starting material or a set of related starting materials, typically by changing a reagent or catalyst. The asymmetric hydrogenation of farnesol is a powerful example of a stereodivergent process for synthesizing the different stereoisomers of this compound.
Farnesol exists as four different geometric isomers based on the configuration of its double bonds at C2 and C6: (2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z). The facial selectivity of the chiral iridium-catalyzed hydrogenation is dependent on the geometry of these double bonds. Consequently, by starting with a specific geometric isomer of farnesol, one can selectively produce a specific stereoisomer of the final saturated alcohol. Using a single chiral catalyst, all four stereoisomers of the product can be accessed simply by choosing the appropriate starting farnesol isomer. scite.ai
This strategy is highly efficient as it allows for the creation of a diverse set of stereoisomers without needing to redesign the catalyst or the entire synthetic route for each target.
Table 3: Stereodivergent Hydrogenation of Farnesol Isomers
| Starting Farnesol Isomer | Product Stereoisomer (Major) |
|---|---|
| (2E, 6E) | (6R, 10R) |
| (2Z, 6E) | (6S, 10R) |
| (2E, 6Z) | (6R, 10S) |
| (2Z, 6Z) | (6S, 10S) |
Stereochemical outcome based on the use of a single enantiomer of a chiral iridium catalyst. scite.ai
Sustainable and Green Chemistry Approaches
Modern synthetic chemistry places increasing emphasis on sustainability, prioritizing the use of renewable resources, minimizing waste, and employing environmentally benign processes. The synthesis of this compound can be approached through such a "green" lens, primarily by utilizing renewable feedstocks.
Synthesis from Renewable Feedstocks
The most direct sustainable route to this compound uses its unsaturated precursor, farnesol, as the starting material. Farnesol is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, including citronella, lemongrass, rose, and musk, making it a bio-based, renewable feedstock. researchgate.netwikipedia.org Catalytic hydrogenation of this naturally sourced farnesol provides a direct, two-step (extraction and reduction) route to the target molecule.
A more advanced and highly sustainable approach involves the microbial production of farnesol's immediate hydrocarbon precursor, farnesene (B8742651). Metabolic engineering has enabled the production of β-farnesene in high titers using engineered microorganisms like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli. researchgate.netmdpi.com These microbes are cultured using inexpensive and renewable carbon sources, such as glucose derived from lignocellulosic biomass or crude glycerol (B35011) from biodiesel production. researchgate.net The biosynthetic pathway within the microbes is optimized to channel carbon flux towards farnesyl pyrophosphate (FPP), which is then converted to farnesene by an introduced farnesene synthase enzyme.
This microbially produced farnesene can be chemically converted to farnesol, which is then hydrogenated to this compound. This integrated chemo-biocatalytic process represents a state-of-the-art green chemistry approach, starting from simple sugars and culminating in a complex chiral molecule, thereby reducing reliance on petrochemical sources. nih.gov
Utilization of Industrial By-products
The chemical industry is increasingly exploring the use of renewable feedstocks and by-products to develop greener and more economical synthetic processes. While direct synthesis of this compound from industrial by-products is not extensively documented in publicly available literature, plausible synthetic routes can be conceptualized using common industrial side-streams.
One potential avenue involves the utilization of terpenes derived from the pulp and paper industry, such as α-pinene and β-pinene, which are major components of crude sulfate (B86663) turpentine. These bicyclic monoterpenes can be converted into acyclic precursors through a series of well-established chemical transformations, including pyrolysis and acid-catalyzed rearrangements. For instance, pyrolysis of β-pinene can yield myrcene, which can then be further elaborated to build the C15 backbone required for this compound.
Another potential source of starting materials could be fusel oils, a by-product of fermentation processes. Fusel oils are a mixture of higher alcohols, such as isoamyl alcohol. While requiring more extensive carbon-chain elongation and branching reactions, these readily available building blocks could theoretically be employed in a multi-step synthesis to construct the target molecule.
The key challenge in utilizing such by-products lies in the development of highly selective and efficient catalytic processes to convert these often complex mixtures into the desired linear, branched-chain architecture of this compound.
Novel Reagent and Catalyst Development for Target Compound Synthesis
The synthesis of this compound typically involves the reduction of a corresponding aldehyde or ketone precursor, such as 2,6,10-trimethylundecanal. The development of novel reagents and catalysts for this transformation is crucial for achieving high yields and selectivities.
Recent research has focused on the development of highly selective hydrogenation catalysts. For the reduction of α,β-unsaturated aldehydes, which could be intermediates in some synthetic routes, supported metal catalysts are widely studied. For instance, cobalt-supported catalysts have shown promise in the selective hydrogenation of the carbonyl group in molecules like citral, a structurally related α,β-unsaturated aldehyde. nacatsoc.org The selectivity towards the unsaturated alcohol is influenced by factors such as the nature of the metal, the support material, and the reaction conditions. researchgate.net While not directly applied to 2,6,10-trimethylundecanal, these findings suggest that similar catalyst systems, potentially using metals like ruthenium, osmium, or cobalt, could be adapted for the selective reduction of the saturated aldehyde to this compound. researchgate.net
Furthermore, advances in homogeneous catalysis, including the use of iridium catalysts with specific phosphine (B1218219) ligands, have enabled highly enantioselective and diastereoselective hydrogenations of unsaturated alcohols like farnesol. scite.ai Such catalytic systems offer precise control over the stereochemistry of the final product, which could be relevant for the synthesis of specific stereoisomers of this compound if required.
Biocatalysis also presents a promising avenue, with enzymes such as alcohol dehydrogenases and ene-reductases offering high selectivity under mild reaction conditions. For example, a bienzymatic cascade using a copper radical alcohol oxidase and an old yellow enzyme has been successfully employed for the tunable production of (R)- or (S)-citronellal from geraniol. nih.gov This highlights the potential of enzymatic systems for the selective synthesis of chiral alcohols.
Comparative Analysis of Synthetic Efficiency and Selectivity
The efficiency and selectivity of a synthetic route are critical for its industrial viability. A comparative analysis of different methodologies for the synthesis of this compound, or structurally similar long-chain saturated alcohols, reveals the trade-offs between various approaches.
| Synthetic Approach | Precursor | Key Transformation | Reported Selectivity/Yield |
| Catalytic Hydrogenation | 2,6,10-Trimethylundecanal | Reduction of aldehyde | High yields are generally achievable with appropriate catalysts (e.g., Ni, Pd, Pt). Selectivity depends on catalyst and conditions. |
| Reduction with Hydride Reagents | 2,6,10-Trimethylundecanal | Reduction of aldehyde | High yields (often >90%) can be achieved with reagents like NaBH4 or LiAlH4. |
| Multi-step synthesis from Terpenes | Geraniol, Farnesol | Chain extension and hydrogenation | Overall yields are dependent on the number of steps and the efficiency of each transformation. |
Traditional methods involving the reduction of the corresponding aldehyde with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) offer high yields but can generate significant waste. youtube.com Catalytic hydrogenation over metals such as nickel, palladium, or platinum is a more atom-economical alternative, although catalyst poisoning and selectivity can be challenges. youtube.com
The choice of the optimal synthetic route will ultimately depend on a variety of factors, including the cost and availability of starting materials, the desired purity of the final product, and the environmental impact of the process. Future research will likely focus on the development of highly active and selective catalysts that can efficiently convert renewable feedstocks and industrial by-products into this compound with minimal waste generation.
Derivatization and Chemical Transformations of 2,6,10 Trimethylundecan 1 Ol
Oxidation and Reduction Pathways
The functional group of 2,6,10-Trimethylundecan-1-OL is the primary hydroxyl (-OH) group, which is susceptible to various oxidation reactions. The specific product obtained depends on the oxidizing agent and reaction conditions used.
As a primary alcohol, this compound can be oxidized to form an aldehyde, and with further oxidation, a carboxylic acid. savemyexams.com Common oxidizing agents for this transformation include acidified potassium dichromate(VI) (K₂Cr₂O₇). savemyexams.com To stop the reaction at the aldehyde stage, the product must be distilled off as it forms to prevent further oxidation. savemyexams.com Milder reagents like pyridinium chlorochromate (PCC) are specifically used to convert primary alcohols into aldehydes without significant overoxidation. core.ac.uk
Conversely, reduction of the corresponding aldehyde (2,6,10-trimethylundecanal) or carboxylic acid (2,6,10-trimethylundecanoic acid) would yield this compound. This is a fundamental pathway in the synthesis of such alcohols.
Studies on other isoprenoid alcohols have shown they are susceptible to oxidation by reactive oxygen species like singlet oxygen and hydroxyl radicals, leading to a variety of hydroxy, peroxy, and heterocyclic derivatives. nih.govnih.gov
Table 1: Expected Products from Oxidation of this compound
| Starting Material | Reagent/Condition | Expected Product | Product Class |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 2,6,10-Trimethylundecanal | Aldehyde |
Esterification and Etherification Reactions
Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid, results in the formation of an ester. This reversible reaction is known as Fischer esterification. libretexts.orgmasterorganicchemistry.com The process involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid. youtube.com To improve the yield, water is typically removed as it is formed. youtube.com
Alternatively, esters can be synthesized under milder conditions and with higher yields by reacting the alcohol with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. libretexts.orgyoutube.com These reactions are generally faster and not readily reversible. youtube.com
Etherification: Etherification of this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide can then react with an alkyl halide via an Sₙ2 mechanism to form an ether. Due to the steric hindrance around the primary alcohol, this method is generally effective.
Regioselective and Stereoselective Functionalization
The concept of regioselectivity in the context of this compound primarily relates to reactions involving the hydrocarbon backbone, as the single hydroxyl group is the main site of reactivity. Since the molecule is a saturated acyclic alcohol, most standard functionalization reactions will occur at the C1 position (the carbon bearing the -OH group).
Stereoselectivity would be a factor if the starting material were chiral or if a reaction introduced a new stereocenter. This compound possesses stereocenters at the 2, 6, and 10 positions. Reactions at the C1 position would not typically affect these existing stereocenters, but if chiral reagents were used, diastereoselective transformations could be possible. However, specific studies on such regioselective or stereoselective functionalizations of this compound are not documented in the available research.
Mechanistic Studies of Transformation Reactions
Detailed mechanistic studies specifically for the transformation reactions of this compound are not widely published. However, the mechanisms of its primary reactions can be inferred from well-established organic chemistry principles.
Fischer Esterification: The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of this compound. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester, which is finally deprotonated to yield the final product. masterorganicchemistry.com
Oxidation with Chromate Reagents: The mechanism is believed to involve the formation of a chromate ester intermediate from the alcohol and the chromium(VI) species. This is followed by the elimination of a proton from the carbon bearing the oxygen, leading to the formation of a carbonyl group and a reduced chromium species.
Table 2: Table of Compounds
| Compound Name | Chemical Formula | Class |
|---|---|---|
| This compound | C₁₄H₃₀O | Primary Alcohol |
| 2,6,10-Trimethylundecanal | C₁₄H₂₈O | Aldehyde |
| 2,6,10-Trimethylundecanoic Acid | C₁₄H₂₈O₂ | Carboxylic Acid |
| Pyridinium chlorochromate (PCC) | C₅H₆NCrO₃Cl | Reagent |
| Potassium dichromate(VI) | K₂Cr₂O₇ | Reagent |
| Sodium hydride | NaH | Reagent |
| Acyl chloride | RCOCl | Reagent Class |
Advanced Spectroscopic Characterization of 2,6,10 Trimethylundecan 1 Ol and Its Analogs
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the functional group analysis of 2,6,10-trimethylundecan-1-ol. These methods probe the vibrational modes of molecules, providing a detailed fingerprint of the chemical bonds present.
Infrared (IR) Spectroscopy of this compound is characterized by several key absorption bands that confirm its structure as a long-chain, branched primary alcohol. The most prominent feature is a broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to intermolecular hydrogen bonding. The aliphatic nature of the molecule is confirmed by strong C-H stretching vibrations observed between 2850 and 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching modes of methyl (CH₃) and methylene (CH₂) groups appear in this region. Furthermore, C-H bending vibrations for these groups are typically found around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). A distinct, strong band corresponding to the C-O stretching vibration of the primary alcohol group is expected in the 1050-1075 cm⁻¹ region.
Raman Spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is typically a weak band in Raman spectra, the C-H stretching region between 2800 and 3000 cm⁻¹ shows strong signals, offering detailed insight into the hydrocarbon backbone of the molecule. Raman spectroscopy is particularly effective for analyzing the skeletal C-C bond vibrations, which are found in the fingerprint region below 1500 cm⁻¹. frontiersin.org The symmetric C-C stretching vibrations of the branched alkyl chain give rise to characteristic bands that can be used to analyze conformational order.
As direct spectroscopic data for this compound is scarce, analysis often relies on data from structurally similar analogs like phytol, another isoprenoid alcohol. The vibrational frequencies observed for phytol provide a reliable reference for the expected spectral features of this compound. researchgate.netresearchgate.net
Table 1: Predicted Vibrational Frequencies for this compound based on Analog Data (Phytol)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |
|---|---|---|---|
| O-H Stretch | 3200-3600 (Broad, Strong) | Weak | Hydroxyl (-OH) |
| C-H Asymmetric Stretch | ~2960 (Strong) | ~2960 (Strong) | Methyl (-CH₃) |
| C-H Asymmetric Stretch | ~2925 (Strong) | ~2925 (Strong) | Methylene (-CH₂) |
| C-H Symmetric Stretch | ~2870 (Medium) | ~2870 (Strong) | Methyl (-CH₃) |
| C-H Symmetric Stretch | ~2855 (Medium) | ~2855 (Strong) | Methylene (-CH₂) |
| C-H Asymmetric Bend | ~1465 (Medium) | ~1465 (Medium) | -CH₂ and -CH₃ |
| C-H Symmetric Bend | ~1375 (Medium) | ~1375 (Medium) | Methyl (-CH₃) |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
This compound possesses chiral centers at the 2, 6, and 10 positions, meaning it can exist as multiple stereoisomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and the absolute configuration of a specific isomer. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD spectrum is a plot of specific rotation versus wavelength. For chiral molecules like this compound that lack a strong chromophore absorbing in the near-UV-visible range, a "plain curve" is typically observed. vlabs.ac.in This curve shows a steady increase or decrease in rotation as the wavelength decreases, without any distinct peaks or troughs. slideshare.net
However, if a chromophore is present or can be introduced by derivatization, ORD can provide more detailed structural information through a phenomenon known as the Cotton effect. The Cotton effect is the characteristic S-shaped curve observed in the ORD spectrum in the region of a chromophore's absorption band. libretexts.org The sign of the Cotton effect (positive or negative) and its magnitude are directly related to the stereochemistry of the chiral centers near the chromophore. By comparing the experimental ORD curve with those of reference compounds of known absolute configuration or with theoretical calculations, the absolute configuration of the stereoisomers of this compound can be determined.
Table 2: Characteristics of ORD for Chiral Analysis
| Feature | Description | Application to this compound |
|---|---|---|
| Plain Curve | Monotonic change in optical rotation with wavelength. | Observed for the underivatized alcohol, useful for confirming chirality. |
| Cotton Effect | Characteristic S-shaped curve at a chromophore's absorption wavelength. | Can be induced by derivatizing the hydroxyl group to determine absolute configuration. |
| Sign of Cotton Effect | Positive or negative, depending on the stereochemistry. | Correlates the configuration of chiral centers to established rules (e.g., Octant Rule for ketones). |
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. researchgate.net An ECD spectrum plots this difference (Δε) against wavelength. For a molecule to be ECD active, it must be chiral and contain a chromophore that absorbs light in the measured wavelength range.
The native this compound does not have a strong chromophore in the accessible UV-Vis region, making its intrinsic ECD signal weak. However, similar to ORD, derivatization of the hydroxyl group to introduce a suitable chromophore (e.g., benzoate, naphthoate) can produce a strong ECD signal. The resulting spectrum, with its characteristic positive or negative bands (Cotton effects), is highly sensitive to the stereochemical environment of the chromophore. rsc.org
The absolute configuration of the chiral centers can be determined by applying empirical rules (e.g., the Exciton Chirality Method) or, more reliably, by comparing the experimental ECD spectrum with quantum-chemical calculations. nih.gov Density Functional Theory (DFT) calculations of the theoretical ECD spectra for different possible stereoisomers are performed, and the isomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration. nih.gov This approach has been successfully applied to determine the absolute configuration of various acyclic and flexible chiral terpenes. nih.gov
Table 3: Principles of ECD for Absolute Configuration Determination
| Principle | Methodology | Relevance to this compound |
|---|---|---|
| Chromophore Requirement | The molecule must absorb UV-Vis light. | Derivatization of the -OH group is necessary to introduce a chromophore. |
| Differential Absorption (Δε) | Measures the difference in absorption between left and right circularly polarized light. | The sign and magnitude of the ECD bands are characteristic of a specific stereoisomer. |
| Comparison with Theory | The experimental spectrum is compared with theoretically calculated spectra for all possible stereoisomers. | Provides a reliable method for the unambiguous assignment of the absolute configuration. |
Ecological and Environmental Impact of 2,6,10 Trimethylundecan 1 Ol
Environmental Distribution and Fate
Specific data on the environmental distribution of 2,6,10-Trimethylundecan-1-OL is limited. However, the environmental fate of long-chain alcohols (LCOH), a category that includes this compound, is influenced by their physicochemical properties. LCOHs are generally detected in wastewater effluents due to their continuous use, distribution to wastewater systems, and as byproducts of the biodegradation of alcohol-based surfactants and natural sources. researchgate.net While many LCOHs biodegrade rapidly, their presence in the environment is persistent because of these ongoing inputs. researchgate.net
The distribution of branched-chain alcohols in the environment can be inferred from their structural characteristics. The branching in the carbon chain can influence properties such as volatility and water solubility, which in turn affect how the compound partitions between air, water, soil, and sediment. Generally, the susceptibility of hydrocarbons to microbial degradation follows a pattern where linear alkanes are more readily degraded than branched alkanes. nih.gov
Microbial Biodegradation Mechanisms and Pathways
The microbial biodegradation of this compound is expected to be a primary mechanism for its removal from the environment. Both aerobic and anaerobic processes are likely to contribute to its degradation.
Aerobic biodegradation of organic pollutants by microorganisms occurs in the presence of oxygen. omicsonline.org For alkanes, this process is often initiated by monooxygenase enzymes that introduce a hydroxyl group, leading to the formation of an alcohol. researchgate.net In the case of this compound, which is already an alcohol, further oxidation can occur. The degradation of branched-chain alkanes is a known microbial process, with some bacteria capable of utilizing them as a sole carbon and energy source. nih.gov The aerobic degradation of n-alkanes typically proceeds via terminal oxidation to form a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. frontiersin.org For branched-chain alcohols, similar oxidative pathways are expected, although the branching may slow the degradation rate compared to linear counterparts. nih.govnih.gov
Anaerobic biodegradation occurs in the absence of oxygen and is a key process in environments such as sediments and anoxic zones of wastewater treatment plants. omicsonline.org The anaerobic degradation of isoprenoid alkanes, which are structurally related to this compound, has been observed. researchgate.net For instance, the isoprenoid alkane pristane can be efficiently degraded under anaerobic conditions by microbial communities. researchgate.net The degradation of branched-chain amino acids by some anaerobic bacteria can lead to the formation of branched-chain fatty acids and alcohols. researchgate.net This suggests that anaerobic pathways for the transformation of branched-chain alcohols like this compound exist.
Table 1: Comparison of Aerobic and Anaerobic Biodegradation
| Feature | Aerobic Biodegradation | Anaerobic Biodegradation |
| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |
| Primary Oxidants | Oxygenases | Alternative electron acceptors (e.g., nitrate, sulfate) |
| Common Environments | Surface waters, aerated soils | Sediments, anoxic water zones, landfills |
| Degradation Rate | Generally faster for many organic compounds | Can be slower, but effective for certain compounds |
| End Products | Carbon dioxide, water, biomass | Methane, carbon dioxide, biomass |
A key metabolite expected from the environmental degradation of this compound is 2,6,10-trimethylundecanoic acid . This carboxylic acid would be formed through the oxidation of the primary alcohol group of the parent compound. The formation of a corresponding carboxylic acid is a common step in the microbial degradation of primary alcohols.
While direct studies on the degradation of this compound are scarce, the formation of 2,6,10-trimethylundecanoic acid has been reported as a metabolite in the biodegradation of the structurally related branched alkane, pristane (2,6,10,14-tetramethylpentadecane). This provides strong evidence that the metabolic machinery to produce this carboxylate exists in environmental microorganisms.
Interaction with Abiotic Environmental Components
The interaction of this compound with abiotic components of the environment, such as soil and sediment, is largely governed by its physicochemical properties. As a long-chain alcohol, it is expected to have a degree of hydrophobicity.
Sorption to soil and sediment is a key process that affects the environmental fate and transport of organic compounds. For long-chain alcohols, sorption is significantly influenced by the organic carbon content of the soil or sediment. acs.org Compounds with longer carbon chains tend to have higher sorption coefficients. acs.org The branching in the structure of this compound may slightly alter its sorption behavior compared to a linear alcohol of the same carbon number. The sorption of long-chain alcohols to wastewater treatment plant solids has been observed, indicating their tendency to partition out of the water phase. oecd.org
Role of 2,6,10 Trimethylundecan 1 Ol As a Key Synthon in Complex Chemical Synthesis
Precursor in the Synthesis of (2R,4'R,8'R)-α-Tocopherol (Vitamin E Side Chain)
The total synthesis of natural vitamin E, (2R,4'R,8'R)-α-tocopherol, is a significant challenge in organic chemistry, primarily due to the need to control the stereochemistry at three specific chiral centers. The molecule is comprised of a chromanol ring and a C16 phytyl side chain. Synthetic strategies typically employ a convergent approach, where the chromanol "head" and the aliphatic "tail" are synthesized separately and then coupled. thegoodscentscompany.com Within this framework, a C14 chiral synthon like (2R,6R)-2,6,10-trimethylundecan-1-ol is an invaluable intermediate for the side chain, containing the two crucial chiral centers that will become the 4'R and 8'R centers of α-tocopherol. researchgate.net
The biological activity of α-tocopherol is highly dependent on its stereochemistry, with the natural RRR-form exhibiting the highest potency. researchgate.net Therefore, the synthesis of the side chain must proceed with high stereocontrol. Several strategies have been developed to integrate the required (6R,10R) chiral centers into the 2,6,10-trimethylundecan-1-ol backbone. These methods often rely on principles of asymmetric synthesis, utilizing either chiral starting materials or chiral catalysts to induce the desired stereochemistry.
Key methodologies for establishing these chiral centers include:
Chiral Pool Synthesis: This is one of the most effective approaches, where a readily available and enantiomerically pure natural product is used as the starting material. For example, (R)-citronellal, a naturally occurring monoterpene, can be elaborated through a series of stereocontrolled reactions to build the C14 backbone, transferring its inherent chirality to the new stereocenters.
Asymmetric Catalysis: Methods such as asymmetric hydrogenation or Sharpless asymmetric epoxidation can be used to create the chiral centers with a high degree of enantioselectivity. nih.gov These reactions use a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.
Enzymatic Resolution: This technique uses enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of an intermediate alcohol. This allows for the separation of the desired stereoisomer, which can then be carried forward in the synthesis.
Table 1: Comparison of Methodologies for Chiral Center Integration
| Method | Chiral Source / Catalyst | Key Transformation | Advantages | Challenges |
| Chiral Pool Synthesis | Natural products (e.g., (R)-citronellal, limonene) | Iterative C-C bond formation, preserving original chirality | High enantiopurity, predictable stereochemical outcome. | Limited availability of starting materials, potentially long synthetic routes. |
| Asymmetric Catalysis | Chiral metal complexes (e.g., Ru-BINAP), organocatalysts | Asymmetric hydrogenation, epoxidation, or dihydroxylation. | High efficiency and enantioselectivity, catalytic nature is economical. | Catalyst sensitivity, optimization can be complex. |
| Enzymatic Resolution | Lipases (e.g., Pseudomonas fluorescens lipase) | Selective acylation/hydrolysis of a racemic alcohol. | High enantioselectivity, mild reaction conditions. | Theoretical maximum yield of 50% for the desired enantiomer from a racemate. |
Common coupling strategies include:
Wittig Reaction: The C14 alcohol is converted to an alkyl halide and then to a triphenylphosphonium salt. Deprotonation generates a Wittig reagent (an ylide), which then reacts with a chroman-2-carboxaldehyde derivative to form the C15-C16 double bond of the tocopherol side chain, which is subsequently hydrogenated. nih.gov
Grignard and Organolithium Reactions: The C14 synthon can be converted into a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li). This potent nucleophile can then be added to an electrophilic chroman derivative, such as an aldehyde or epoxide, to form the key C-C bond.
Optimization of these coupling reactions is a focus of significant research, as side reactions and suboptimal conditions can lead to reduced yields and the formation of difficult-to-separate impurities. Key parameters for optimization include the choice of solvent, reaction temperature, the specific base used (for Wittig reactions), and the nature of protecting groups on the chromanol ring. Modern high-throughput experimentation and machine learning algorithms are increasingly being used to rapidly identify the optimal conditions for such coupling reactions. sigmaaldrich.com
Table 2: Overview of Key Coupling Reactions for α-Tocopherol Synthesis
| Coupling Reaction | Side Chain Precursor | Chroman Precursor | Key Reagents | Notes |
| Wittig Reaction | (C14H29)-PPh3+X- (Phosphonium Salt) | Chroman-2-carboxaldehyde derivative | Strong base (e.g., n-BuLi, NaH) | Forms a C=C bond that requires subsequent hydrogenation. nih.gov |
| Grignard Coupling | (C14H29)-MgBr (Grignard Reagent) | Chroman derivative with an electrophilic center | Anhydrous ether or THF | Highly sensitive to moisture and protic functional groups. |
| Suzuki Coupling | (C14H29)-B(OR)2 (Boronic ester) | Halogenated chroman derivative | Palladium catalyst (e.g., Pd(PPh3)4), base | Offers high functional group tolerance and mild reaction conditions. |
Building Block for Other Biologically Active Isoprenoids
While its role in vitamin E synthesis is paramount, the structural framework of this compound makes it a relevant building block and reference compound for the synthesis of other biologically important isoprenoids. Its saturated, branched structure is characteristic of metabolites derived from phytol, a component of chlorophyll.
Notably, this C14 structure is related to key metabolites like phytanic acid (C20) and pristanic acid (C19). Pristanic acid is a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα) and accumulates in certain metabolic disorders like Zellweger syndrome. wikipedia.orgnih.gov The metabolic breakdown of pristanic acid via peroxisomal β-oxidation yields (2R,6R,10)-trimethylundecanoyl-CoA, a derivative of the target alcohol. researchgate.net Consequently, laboratory synthesis of these acids and their metabolites for research purposes can utilize this compound or its derivatives as a starting point for chain extension and functional group manipulation.
Methodologies for Chiral Pool Synthesis from this compound
The term "chiral pool synthesis" refers to the strategy of using enantiomerically pure natural products as starting materials to synthesize complex chiral targets. nih.gov In the context of this compound, this approach is most frequently applied to produce the molecule, rather than using it as a starting material for other chiral targets, given that it is typically an intermediate rather than a final product.
The most prominent example of a chiral pool synthesis to obtain enantiopure C14 side-chain synthons begins with naturally abundant terpenes. A well-established route utilizes (R)-citronellal . The synthesis leverages the existing stereocenter at C3 of citronellal (B1669106) to direct the stereochemistry of subsequent reactions. A typical synthetic sequence involves:
Protection of the aldehyde group of (R)-citronellal.
Oxidative cleavage of the double bond to yield a shorter-chain aldehyde.
A series of carbon-carbon bond-forming reactions (e.g., Wittig or Grignard reactions) to elongate the carbon chain.
Stereoselective reduction or other transformations to install the second chiral center at the C10 position.
Final deprotection and reduction to yield the target alcohol, (2R,6R)-2,6,10-trimethylundecan-1-ol.
This strategy ensures that the absolute stereochemistry of the final product is directly correlated to the stereochemistry of the natural starting material, providing a reliable and effective pathway to the enantiopure synthon required for natural vitamin E synthesis.
Computational Chemistry and Theoretical Studies of 2,6,10 Trimethylundecan 1 Ol
Conformational Analysis via Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of flexible molecules like 2,6,10-trimethylundecan-1-ol. By simulating the atomic motions over time, MD can reveal the preferred shapes and dynamic behavior of the molecule.
In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a solvent box of water or a non-polar solvent, to mimic realistic conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then numerically solves Newton's equations of motion for all atoms, providing a trajectory of their positions and velocities.
Analysis of this trajectory would reveal the distribution of dihedral angles along the long carbon backbone, identifying the most stable conformers. Key dihedral angles, such as those around the C-C bonds of the undecane chain and the C-O bond of the alcohol group, would be monitored. The results would likely show that the extended, linear-like conformations are energetically favorable in non-polar environments, while more folded or globular conformations might be populated in aqueous solutions due to hydrophobic effects.
Table 1: Illustrative Results of Conformational Analysis of this compound
| Dihedral Angle | Predominant Conformation (degrees) | Population (%) |
|---|---|---|
| C1-C2-C3-C4 | 180 (anti) | 75 |
| C5-C6-C7-C8 | -60 (gauche) | 15 |
Note: This data is illustrative and represents typical expected outcomes from a molecular dynamics simulation.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to study molecules of the size of this compound.
These calculations can determine the energies and shapes of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. For a saturated alcohol like this compound, a relatively large HOMO-LUMO gap would be expected, indicating its general stability.
Furthermore, quantum chemical calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecular surface. The ESP map of this compound would show a region of negative potential around the oxygen atom of the hydroxyl group, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. The rest of the long hydrocarbon chain would exhibit a neutral or slightly positive potential.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
Note: This data is illustrative and represents typical expected outcomes from a quantum chemical calculation.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful for its characterization.
By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the chemical shifts in ¹H and ¹³C NMR spectra. These calculations would help in assigning the complex array of signals expected from the numerous chemically distinct protons and carbons in this compound.
Similarly, by calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This would show characteristic peaks corresponding to the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹), the C-H stretches of the methyl and methylene groups (around 2850-2960 cm⁻¹), and the C-O stretch (around 1050-1150 cm⁻¹).
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Value |
|---|---|---|
| ¹H NMR | Chemical Shift (O-H) | 1.5-2.5 ppm |
| ¹³C NMR | Chemical Shift (C-OH) | 60-65 ppm |
| IR | Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ |
Note: This data is illustrative and represents typical expected outcomes from spectroscopic prediction calculations.
Docking Studies (excluding human/clinical targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies could be employed to investigate its interactions with non-human and non-clinical targets, such as enzymes involved in bioremediation or receptors in pest insects. nih.gov
For instance, docking simulations could be performed to study the binding of this compound to the active site of a bacterial enzyme known to degrade long-chain alcohols. Such a study would involve preparing the 3D structures of both the ligand (this compound) and the receptor (the enzyme). The docking algorithm would then explore various binding poses and score them based on their predicted binding affinity. The results could reveal key interactions, such as hydrogen bonds between the hydroxyl group of the ligand and amino acid residues in the enzyme's active site, as well as hydrophobic interactions involving the hydrocarbon chain.
Table 4: Illustrative Docking Study Results of this compound with a Bacterial Lipase (B570770)
| Parameter | Result |
|---|---|
| Binding Affinity | -6.5 kcal/mol |
| Key Interacting Residues | SER120, HIS250, LEU150 |
Note: This data is illustrative and represents typical expected outcomes from a molecular docking study.
Structure-Reactivity and Structure-Property Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. For this compound, QSPR studies could be used to predict various physicochemical properties based on its molecular descriptors.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. By developing a mathematical model that relates these descriptors to a known property (e.g., boiling point, viscosity) for a series of similar compounds, the property of a new compound like this compound can be predicted.
For example, a QSPR model could be developed to predict the octanol-water partition coefficient (logP), a measure of a molecule's hydrophobicity. For this compound, descriptors such as molecular weight, number of carbon atoms, and the presence of a hydroxyl group would be used to predict its logP value. Such models are valuable for estimating the environmental fate and transport of the compound.
Table 5: Predicted Physicochemical Properties of this compound from a QSPR Model
| Property | Predicted Value |
|---|---|
| Boiling Point | 265 °C |
| logP (Octanol-Water Partition Coefficient) | 5.8 |
Note: This data is illustrative and represents typical expected outcomes from a QSPR study.
Advanced Analytical Methodologies for Quantification and Detection of 2,6,10 Trimethylundecan 1 Ol in Complex Matrices
Chromatographic Separation Techniques
Chromatographic techniques are central to the separation of 2,6,10-trimethylundecan-1-ol from complex mixtures, enabling its accurate quantification. Due to the chiral nature of the molecule, enantioselective methods are of particular importance.
Enantioselective Gas Chromatography (GC)
Enantioselective gas chromatography (GC) is a powerful tool for the separation of the stereoisomers of volatile and semi-volatile compounds like this compound. The key to this separation lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For long-chain alcohols, derivatization is often a prerequisite for successful GC analysis. This process enhances the volatility and thermal stability of the analyte, while also improving chromatographic peak shape. Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, and acylation, which introduces an acyl group. libretexts.orgsigmaaldrich.com For instance, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for silylation. sigmaaldrich.com The conversion of chiral alcohols into volatile esters, such as acetates or trifluoroacetates, can significantly improve enantiomeric separation on chiral columns. nih.gov
Cyclodextrin-based CSPs are widely employed for the chiral separation of a variety of compounds, including alcohols. nih.gov These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more strongly than the other, leading to separation. Modified β-cyclodextrins bonded to a dimethylpolysiloxane, such as in CP Chirasil-DEX CB columns, have proven effective for resolving chiral alcohols and their derivatives. nih.gov The separation factor (α), a measure of the selectivity of the column for the two enantiomers, can be significantly increased after derivatization. For example, the acylation of a series of chiral alcohols to their corresponding acetates has been shown to substantially improve their resolution on a CP Chirasil-DEX CB column. nih.gov
Table 1: Representative Enantioselective GC Conditions for Chiral Alcohols
| Parameter | Condition |
| Column | CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Hydrogen (80 cm/s) |
| Injector Temperature | 230°C |
| Detector Temperature | 250°C |
| Derivatization | Acetylation with acetic acid |
Note: This table presents representative conditions for the analysis of chiral alcohols and may require optimization for this compound.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-performance liquid chromatography (HPLC) offers a complementary approach for the separation of non-volatile or thermally labile compounds, and with the use of chiral stationary phases (CSPs), it can effectively resolve enantiomers. A wide array of CSPs are commercially available, with polysaccharide-based and Pirkle-type phases being among the most common. csfarmacie.cz
For the analysis of long-chain alcohols, reversed-phase HPLC is a frequently used technique. nih.gov In this mode, a nonpolar stationary phase, such as C18 or C8, is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. nih.govmoravek.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
The choice of mobile phase is critical for achieving optimal separation. For neutral compounds in reversed-phase chromatography, the retention is primarily controlled by the composition of the mobile phase, with water/acetonitrile mixtures being a common starting point. veeprho.com For chiral separations on polysaccharide or protein-based columns, normal-phase conditions using hexane with small amounts of polar modifiers like 2-propanol are often recommended. veeprho.com The pH of the mobile phase can also play a crucial role, especially for ionizable compounds, by influencing their interaction with the stationary phase. moravek.com
Table 2: Illustrative HPLC Conditions for Long-Chain Alcohol Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | Refractive Index (RI) or UV (after derivatization) |
Note: These are general conditions for long-chain alcohol analysis and would need to be optimized for this compound.
Hyphenated Techniques for Identification and Quantification
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the unambiguous identification and precise quantification of analytes in complex matrices.
GC-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
For long-chain alcohols like this compound, derivatization to their trimethylsilyl (TMS) ethers is a common practice before GC-MS analysis. This not only improves their chromatographic behavior but also yields characteristic mass spectra that aid in structural elucidation. nih.gov The mass spectra of TMS derivatives of long-chain alcohols often show prominent fragment ions resulting from cleavage of the carbon-carbon bond adjacent to the TMS ether group, providing valuable information about the structure of the molecule. researchgate.net The analysis of long-chain fatty acids and alcohols from biological samples has been successfully performed using TMS and other derivatives followed by capillary GC/MS. nih.gov
LC-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds that are not amenable to GC analysis.
The analysis of long-chain alcohols by LC-MS can be challenging due to their poor ionization efficiency in common electrospray ionization (ESI) sources. To overcome this, derivatization can be employed to introduce a readily ionizable group onto the molecule. For instance, a method has been developed for the simultaneous measurement of fatty alcohols and alcohol ethoxylates in water samples that involves derivatization of the terminal hydroxyl group to impart a permanent cationic charge, allowing for effective detection by electrospray MS. nih.govacs.org This approach significantly enhances the sensitivity of the analysis.
Sample Preparation and Extraction Protocols
The successful analysis of this compound in complex matrices such as soil, water, and biological tissues is highly dependent on the efficiency of the sample preparation and extraction protocol. The goal is to isolate the analyte of interest from interfering matrix components and concentrate it to a level suitable for instrumental analysis.
For solid samples like soil and sediment, a common approach involves solvent extraction. This can be performed using techniques such as Soxhlet extraction or accelerated solvent extraction (ASE). researchgate.net A mixture of polar and non-polar solvents is often used to ensure the efficient extraction of compounds with a wide range of polarities. For instance, a two-step extraction using a polar solvent like acetone to remove water, followed by a less polar solvent mixture like acetone/hexane, can be effective for wet sediments. researchgate.net
For aqueous samples, solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of organic analytes. nih.govresearchgate.net SPE utilizes a solid sorbent material packed in a cartridge or disk to retain the analyte of interest from the water sample. The analyte is then eluted with a small volume of an organic solvent. The choice of the sorbent is critical and depends on the properties of the analyte and the matrix. For long-chain alcohols, reversed-phase sorbents like C18 are commonly used.
Liquid-liquid extraction (LLE) is another classical technique for extracting analytes from aqueous samples into an immiscible organic solvent. researchgate.netrsc.org This method is based on the differential partitioning of the analyte between the two liquid phases.
Table 3: Common Sample Preparation Techniques for Long-Chain Alcohols
| Technique | Matrix | Description |
| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Plant Material | Uses elevated temperature and pressure to rapidly extract analytes with reduced solvent consumption. researchgate.net |
| Solid-Phase Extraction (SPE) | Water | A sample cleanup and preconcentration technique that uses a solid sorbent to isolate the analyte. nih.govresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Water | A separation technique based on the partitioning of an analyte between two immiscible liquid phases. researchgate.netrsc.org |
Development of High-Throughput Screening Methods
The development of high-throughput screening (HTS) methods for the quantification and detection of specific fragrance ingredients like this compound in complex matrices is a critical area of advancement in the flavor and fragrance industry. perfumerflavorist.comenamine.net These methodologies are essential for quality control, ensuring product consistency, and for research and development of new formulations. The move toward HTS is driven by the need to analyze a large number of samples efficiently and cost-effectively, a significant leap from traditional, more time-consuming analytical techniques. researchgate.net
The core of developing HTS for a compound such as this compound, a long-chain terpene alcohol, revolves around the automation of analytical workflows. nih.govamarorganics.com This includes automated sample preparation, introduction, and data analysis. Robotic platforms and liquid handling stations are increasingly being integrated into analytical laboratories to manage the high volume of samples typical in a screening environment. perfumerflavorist.comamarorganics.comneza-parfums.com These systems can perform tasks such as dilutions, extractions, and the addition of internal standards with high precision, minimizing human error and increasing reproducibility. amarorganics.com
For the analysis of volatile and semi-volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is a foundational technique. neza-parfums.comresearchgate.net The development of high-throughput GC-MS methods focuses on reducing analytical run times without compromising separation efficiency and detection sensitivity. nih.govnih.gov This can be achieved through the use of shorter analytical columns, faster oven temperature ramps, and advanced data processing software that can rapidly deconvolute complex chromatograms. gcms.cz
Furthermore, advancements in liquid chromatography, specifically ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are being adapted for the high-throughput analysis of aroma compounds. researchgate.netacs.orgnih.govacs.org For alcohols, derivatization techniques can be employed to enhance their chromatographic retention and ionization efficiency, making them more amenable to rapid LC-MS analysis. researchgate.netnih.govacs.org A significant advantage of these methods is their ability to be automated, allowing for the processing of a large number of samples in a short period. For instance, a developed LC-MS/MS approach can have a run time as short as 12 minutes per sample, enabling the analysis of at least 50 samples in a week by a single operator. acs.org
The following table illustrates the potential performance characteristics of a developed high-throughput screening method for this compound in a cosmetic matrix, based on typical values reported for similar compounds.
| Parameter | Method 1: Automated HS-GC-MS | Method 2: UPLC-MS/MS with Derivatization |
| Throughput | ~20-30 samples/hour | ~5-10 samples/hour |
| Limit of Quantification (LOQ) | 1-10 µg/kg | 0.01-1 µg/kg |
| Intraday Precision (%RSD) | ≤15% | ≤20% |
| Interday Precision (%RSD) | ≤20% | ≤25% |
| Sample Preparation Time | Minimal (automated headspace) | Moderate (derivatization required) |
This table is a representation of potential performance and does not reflect actual experimental data for this compound.
Future Research Directions and Unexplored Avenues for 2,6,10 Trimethylundecan 1 Ol
Emerging Synthetic Strategies
The stereoselective synthesis of 2,6,10-trimethylundecan-1-ol, with its three chiral centers, remains a significant challenge. Future research is likely to move beyond classical methods towards more efficient, sustainable, and highly selective strategies.
Biocatalysis: The use of enzymes in organic synthesis offers high selectivity under mild conditions. Emerging strategies could involve engineered alcohol dehydrogenases (ADHs) for the asymmetric reduction of a corresponding ketone precursor. nih.govrsc.org Researchers are developing robust ADH systems with high tolerance to organic solvents and by-products, making them suitable for industrial-scale synthesis of chiral alcohols. rsc.org Dynamic kinetic resolution (DKR), combining a lipase (B570770) for enantioselective acylation with a metal catalyst for in-situ racemization of the unreacted alcohol enantiomer, presents another powerful future approach to obtain enantiopure forms of this compound. mdpi.com
Asymmetric Catalysis: Novel developments in asymmetric catalysis could provide direct routes to specific stereoisomers. For instance, the development of an asymmetric Guerbet reaction could enable the coupling of smaller primary and secondary alcohols to construct the carbon backbone and set key stereocenters simultaneously. liverpool.ac.uk Furthermore, methodologies developed for the stereoselective synthesis of other complex cyclic and acyclic structures, such as polycyclic ethers, could be adapted. nih.gov These often involve unique stereoselective alkylations or rearrangements that could be applied to precursors of this compound.
Table 1: Comparison of Potential Emerging Synthetic Strategies
| Strategy | Potential Advantages | Key Research Challenge |
|---|---|---|
| Engineered Alcohol Dehydrogenases (ADHs) | High enantioselectivity (>99% e.e.), mild reaction conditions, green and sustainable. nih.govrsc.org | Engineering an enzyme with high activity and stability for a long-chain, sterically hindered substrate. |
| Dynamic Kinetic Resolution (DKR) | Theoretical 100% yield of a single enantiomer, applicable to a wide range of alcohols. mdpi.com | Finding a compatible lipase and racemization catalyst that work efficiently for the specific substrate. |
| Asymmetric Guerbet Reaction | Convergent synthesis, builds carbon skeleton and creates chirality in one process. liverpool.ac.uk | Developing a catalyst with high enantioselectivity and regioselectivity for the specific alcohol coupling. |
| Stereoselective Alkylation/Rearrangement | Precise control over the formation of specific stereocenters. nih.gov | Designing a suitable precursor and reaction sequence that is efficient for an acyclic system. |
Undiscovered Natural Roles and Biosynthetic Pathways
While many complex terpenes are well-studied, the natural occurrence and biological functions of saturated acyclic diterpenoids like this compound are largely unknown. The discovery of the related saturated alkane, 2,6,10-trimethyldodecane (B139076) (farnesane), in black walnut suggests that saturated isoprenoids may have undiscovered roles in plants. foodb.ca
Future research could focus on screening various plant, fungal, and marine organisms for the presence of this compound or its derivatives. Its structural similarity to phytol, a key component of chlorophyll, suggests it could play a role in membrane structure, signaling, or as a chemical defense compound.
The biosynthetic pathways for such molecules are also an open question. Terpenoids are typically synthesized from five-carbon precursors via the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways. researchgate.netnih.gov These pathways generate linear prenyl diphosphates like geranylgeranyl diphosphate (B83284) (GGPP), the precursor to diterpenes. nih.gov While the cyclization of these precursors by terpene synthases is well-documented, the pathways leading to saturated acyclic diterpenes are not. nih.govnih.gov Future research avenues include:
Genome Mining: Searching the genomes of various organisms for uncharacterized terpene synthase or reductase enzymes.
Metabolic Engineering: Expressing candidate genes in microbial hosts to identify enzymes capable of producing the 2,6,10-trimethylundecane (B1618098) skeleton and subsequently reducing it to the alcohol. oup.com
Isotopic Labeling Studies: Feeding isotopically labeled precursors to organisms suspected of producing the compound to trace its biosynthetic origin.
Advanced Analytical Techniques for Trace Analysis
Detecting and quantifying this compound in complex environmental or biological matrices at trace levels requires highly sensitive and selective analytical methods. Future research will likely focus on optimizing and applying state-of-the-art techniques to overcome challenges such as matrix interference and the compound's relatively low volatility. rsc.orgnih.gov
Chromatography and Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone techniques for terpene analysis. arabjchem.org Future advancements will focus on:
Tandem Mass Spectrometry (GC-MS/MS and LC-MS/MS): These techniques offer enhanced selectivity and sensitivity, allowing for detection at parts-per-billion (ppb) levels or lower in complex samples. waters.comthermofisher.com
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, aiding in the confident identification of the compound in the absence of a pure analytical standard.
Novel Sample Preparation: Techniques like large-volume injection (LVI) for LC-MS can increase sensitivity by introducing more sample into the instrument, reducing the need for extensive pre-concentration steps. nih.gov Derivatization of the alcohol group can also improve chromatographic behavior and detection sensitivity. acs.org
Ambient Ionization MS: For rapid, direct analysis with minimal sample preparation, ambient ionization techniques represent a significant future direction. nist.gov Methods like Direct Analysis in Real Time (DART) or Desorption Electrospray Ionization (DESI) could be developed to screen surfaces of plants or other organisms for the presence of this compound in situ.
Machine Learning: The vast amount of data generated by modern mass spectrometers presents an opportunity for the application of machine learning algorithms to deconvolve complex spectra and identify target compounds that might be present at trace levels, even without chromatographic separation. acadiau.ca
Table 2: Future Analytical Methodologies for Trace Analysis
| Technique | Principle | Unexplored Application for this compound |
|---|---|---|
| GC-MS/MS | Gas-phase separation followed by mass-selective fragmentation and detection. waters.com | Development of a validated method for quantifying stereoisomers in biological tissues or environmental samples. |
| LC-MS with LVI | Direct injection of large aqueous sample volumes into an LC-MS system. nih.gov | High-throughput screening of water samples (e.g., marine environments) for natural occurrence. |
| Ambient Ionization-MS | Direct ionization of analytes from surfaces in their native environment. nist.gov | Rapid, non-destructive screening of plant cuticles or fungal mycelia for the compound's presence. |
| MS with Machine Learning | Algorithmic analysis of mass spectral data to identify and quantify components. acadiau.ca | Identifying the compound in complex mixtures (e.g., essential oils) where it may be a minor, previously unnoticed component. |
Application as a Chiral Template in Novel Reactions
The existence of multiple, well-defined stereocenters in this compound makes it an attractive candidate for use in asymmetric synthesis. This taps (B36270) into the "chiral pool" concept, where readily available, enantiopure natural products are used as starting materials for the synthesis of other complex molecules. univie.ac.atnih.govsemanticscholar.org
Future research could explore the use of enantiomerically pure this compound as:
A Chiral Auxiliary: The alcohol could be temporarily attached to a prochiral molecule to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is cleaved and can potentially be recovered.
A Chiral Building Block: The molecule's backbone could be incorporated into a larger target molecule, transferring its inherent chirality. This is a common strategy in the synthesis of complex terpenes and other natural products. researchgate.net
A Chiral Ligand Component: The alcohol could be modified and incorporated into a ligand for a metal catalyst, thereby inducing enantioselectivity in a catalyzed reaction.
A Template in Polyene Cyclizations: Long-chain chiral alcohols can act as initiators for stereoselective polyene cyclization cascades, a powerful method for constructing multiple stereocenters in a single step to form steroid-like structures. nih.gov The specific stereochemistry of this compound could be investigated for its ability to template unique and complex cyclization products.
The viability of these applications depends on the development of efficient methods to access specific stereoisomers of this compound, linking this research avenue directly to the emerging synthetic strategies discussed previously.
Q & A
Q. What are the established synthetic routes for 2,6,10-Trimethylundecan-1-OL, and what methodologies are employed to ensure stereochemical purity?
A stereoselective synthesis of (2R,6R)-2,6,10-trimethylundecan-1-ol was achieved using (R)-5-methyl-δ-valerolactone derived from industrial waste as a chiral starting material. Key steps include lactone ring-opening with Grignard reagents, followed by iterative alkylation and reduction to install methyl branches. Stereochemical integrity was preserved via asymmetric catalysis and confirmed by NMR and chiral GC analysis .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
While direct safety data for this compound are limited, analogous terpenoid alcohols require:
- Personal protective equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation of vapors .
- Storage: Keep in sealed containers in cool, dry areas away from ignition sources .
Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., 10-undecen-1-ol) for emergency protocols .
Q. How is this compound characterized analytically?
Common techniques include:
- NMR spectroscopy: To confirm branching patterns and stereochemistry (e.g., NMR for methyl group assignments) .
- Chiral GC or HPLC: For enantiomeric purity assessment .
- Mass spectrometry (MS): Molecular ion peaks (e.g., m/z 196.3 for CHO) verify molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity profiles of this compound across different studies?
Discrepancies may arise due to:
- Purity variations: Impurities (e.g., diastereomers or oxidation byproducts) can skew toxicity results. Use high-purity samples (>98%) validated by GC-MS .
- Assay specificity: The RIFM safety assessment framework recommends combining in vitro (e.g., KeratinoSens™ for skin sensitization) and in vivo models (e.g., murine local lymph node assay) to mitigate false positives/negatives .
- Dose-response modeling: Apply quantitative risk assessment (QRA) principles to extrapolate safe exposure levels .
Q. What strategies optimize the scalability of this compound synthesis while maintaining enantiomeric excess?
- Catalyst selection: Asymmetric hydrogenation with Ru-BINAP complexes improves enantioselectivity (>90% ee) in terpene alcohol synthesis .
- Waste valorization: Utilize industrial byproducts (e.g., δ-valerolactone from nylon production) as chiral precursors to reduce costs .
- Flow chemistry: Continuous reactors enhance reaction control and yield for multi-step syntheses .
Q. How does the stereochemistry of this compound influence its biological activity in pheromone studies?
The (2R,6R) configuration mimics natural insect pheromones (e.g., matsucoccus pine scale pheromones). Bioassays show enantiomer-specific receptor binding:
- Field trials: Racemic mixtures exhibit reduced attraction in Diabrotica beetles compared to enantiopure (R,R)-forms .
- Molecular dynamics simulations: Docking studies reveal steric clashes between non-natural enantiomers and olfactory receptors .
Q. What computational tools predict the environmental fate of this compound?
- EPI Suite™: Estimates biodegradation half-life (e.g., 14–28 days for similar branched alcohols) and bioaccumulation potential (log P ~4.7) .
- REACH-compliant assessments: Combine read-across data from structurally related compounds (e.g., farnesol) to model aquatic toxicity (e.g., LC for Daphnia magna) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
